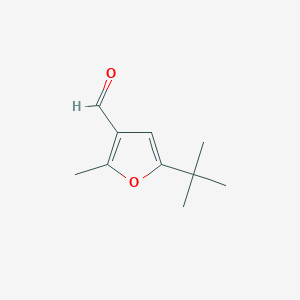

5-Tert-butyl-2-methylfuran-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Tert-butyl-2-methylfuran-3-carbaldehyde is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a furan derivative, characterized by the presence of a tert-butyl group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 3-position of the furan ring . This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 5-Tert-butyl-2-methylfuran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the tert-butyl group at the 5-position . The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group at the 3-position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.

Análisis De Reacciones Químicas

5-Tert-butyl-2-methylfuran-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted furan derivatives .

Aplicaciones Científicas De Investigación

5-Tert-butyl-2-methylfuran-3-carbaldehyde has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-Tert-butyl-2-methylfuran-3-carbaldehyde involves its reactivity towards various chemical reagents and biological systems. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals . These reactions are facilitated by the electron-donating effects of the tert-butyl and methyl groups, which enhance the nucleophilicity of the furan ring .

Comparación Con Compuestos Similares

5-Tert-butyl-2-methylfuran-3-carbaldehyde can be compared with other furan derivatives, such as:

2-Methylfuran-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and physical properties.

5-Tert-butylfuran-3-carbaldehyde: Lacks the methyl group, which affects its chemical behavior and applications.

2,5-Dimethylfuran-3-carbaldehyde: Contains two methyl groups instead of a tert-butyl group, leading to variations in steric and electronic effects.

The uniqueness of this compound lies in the combination of the tert-butyl and methyl groups, which confer distinct steric and electronic properties that influence its reactivity and applications .

Actividad Biológica

5-Tert-butyl-2-methylfuran-3-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its furan ring structure with a tert-butyl group and a carbonyl functional group. Its molecular formula is C10H12O, and it is often synthesized for use in various chemical applications.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its effectiveness can be linked to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Antifungal Properties : Similar to its antibacterial effects, this compound has been investigated for antifungal activity, showing promise in inhibiting the growth of pathogenic fungi.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Efficacy : A study published in Green Chemistry highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting that the compound effectively hampers fungal proliferation.

- Anti-inflammatory Research : A recent study explored the anti-inflammatory properties of this compound in a murine model. The results showed a reduction in edema and inflammatory markers when administered at a dose of 10 mg/kg.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds such as 2-methylfuran and other furan derivatives.

| Compound | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Present |

| 2-Methylfuran | Low | Moderate | Absent |

| 5-Hydroxymethyl-furfural | High | High | Present |

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicity profile. Preliminary assessments indicate that this compound exhibits moderate toxicity in certain assays, particularly when tested on human cell lines. Further studies are necessary to establish a comprehensive safety profile .

Propiedades

IUPAC Name |

5-tert-butyl-2-methylfuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCBSIMAOCECDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.